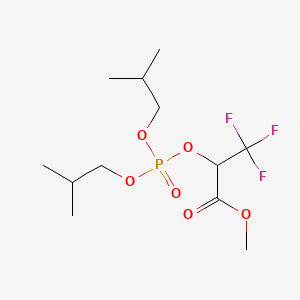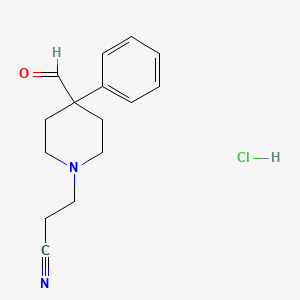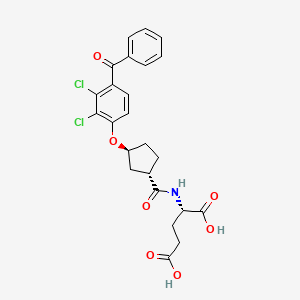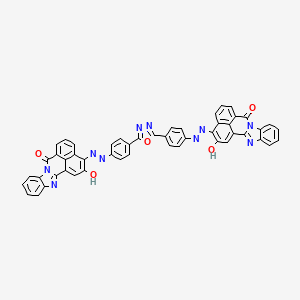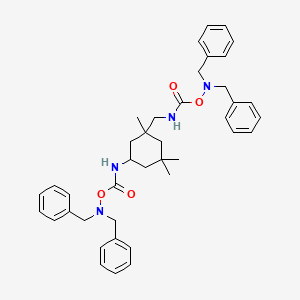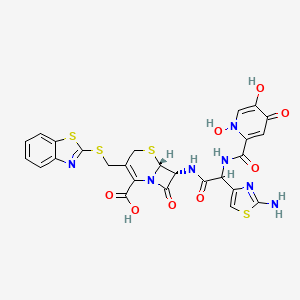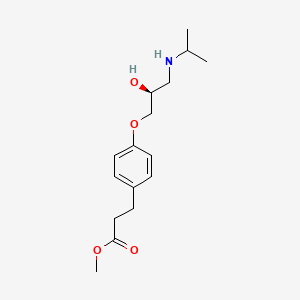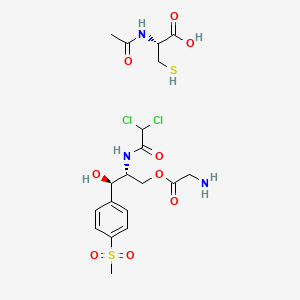
Thiamphenicol glycinate acetylcysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiamphenicol glycinate acetylcysteine is a compound that combines the antibacterial properties of thiamphenicol with the mucolytic and antioxidant properties of N-acetylcysteine. It is primarily used in the treatment of respiratory tract infections, where it helps to reduce the viscosity of mucus and combat bacterial infections .
準備方法
Synthetic Routes and Reaction Conditions
Thiamphenicol glycinate acetylcysteine is synthesized by reacting thiamphenicol glycinate hydrochloride with acetylcysteine in an organic solvent, such as dimethylformamide. The reaction involves the use of dicyclohexylamine to precipitate dicyclohexylammonium hydrochloride, which is then filtered out. The resulting this compound is precipitated using chloroform or ethyl ether .
Industrial Production Methods
In industrial production, this compound is prepared by reacting thiamphenicol glycinate with acetylcysteine in methyl alcohol. The solution is then dried to obtain the final product. This method ensures a higher yield and stability of the compound .
化学反応の分析
Types of Reactions
Thiamphenicol glycinate acetylcysteine undergoes various chemical reactions, including:
Hydrolysis: The ester bond in the compound can be hydrolyzed to release thiamphenicol and N-acetylcysteine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfur atom in N-acetylcysteine.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed
Hydrolysis: Thiamphenicol and N-acetylcysteine.
Oxidation: Oxidized forms of N-acetylcysteine.
Reduction: Reduced forms of thiamphenicol and N-acetylcysteine.
科学的研究の応用
Thiamphenicol glycinate acetylcysteine has a wide range of scientific research applications:
作用機序
Thiamphenicol glycinate acetylcysteine exerts its effects through the following mechanisms:
Antibacterial Activity: Thiamphenicol inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptide bond formation.
Mucolytic Activity: N-acetylcysteine breaks disulfide bonds in mucus glycoproteins, reducing mucus viscosity and facilitating its clearance.
Antioxidant Activity: N-acetylcysteine scavenges free radicals and replenishes intracellular glutathione levels, protecting cells from oxidative damage.
類似化合物との比較
Similar Compounds
Chloramphenicol: A broad-spectrum antibiotic similar to thiamphenicol but with a higher risk of bone marrow toxicity.
Thiamphenicol Glycinate Hydrochloride: A derivative of thiamphenicol used in similar therapeutic applications.
Uniqueness
Thiamphenicol glycinate acetylcysteine is unique due to its combined antibacterial, mucolytic, and antioxidant properties. This makes it particularly effective in treating respiratory tract infections with viscous secretions, offering a dual therapeutic approach .
特性
CAS番号 |
20192-91-0 |
|---|---|
分子式 |
C19H27Cl2N3O9S2 |
分子量 |
576.5 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-sulfanylpropanoic acid;[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-methylsulfonylphenyl)propyl] 2-aminoacetate |
InChI |
InChI=1S/C14H18Cl2N2O6S.C5H9NO3S/c1-25(22,23)9-4-2-8(3-5-9)12(20)10(7-24-11(19)6-17)18-14(21)13(15)16;1-3(7)6-4(2-10)5(8)9/h2-5,10,12-13,20H,6-7,17H2,1H3,(H,18,21);4,10H,2H2,1H3,(H,6,7)(H,8,9)/t10-,12-;4-/m10/s1 |
InChIキー |
PEGBMQRZXOKYCO-XGBIXHFLSA-N |
異性体SMILES |
CC(=O)N[C@@H](CS)C(=O)O.CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](COC(=O)CN)NC(=O)C(Cl)Cl)O |
正規SMILES |
CC(=O)NC(CS)C(=O)O.CS(=O)(=O)C1=CC=C(C=C1)C(C(COC(=O)CN)NC(=O)C(Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


